methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate (hereafter referred to as the target compound) is a synthetic coumarin derivative. Its structure comprises:
- A 4-methyl-2-oxo-2H-chromen-3-yl core.
- A methoxycarbonylmethyl group at position 2.
- A 7-[2-(4-methoxyphenyl)-2-oxoethoxy] substituent.
The compound is synthesized via nucleophilic substitution, where EMAC10163 (a coumarin precursor) reacts with 2-bromo-4-methoxyacetophenone in the presence of K₂CO₃ in acetone, followed by purification via column chromatography (DCM/EtOAc eluent) and recrystallization (DCM/n-hexane) to yield a white solid (27.8% yield) .
Properties
Molecular Formula |
C22H20O7 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H20O7/c1-13-17-9-8-16(10-20(17)29-22(25)18(13)11-21(24)27-3)28-12-19(23)14-4-6-15(26-2)7-5-14/h4-10H,11-12H2,1-3H3 |
InChI Key |
FJVREOJUMYALSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The reaction between methylresorcinol and dimethyl 2-acetylsuccinate under acidic conditions generates the 4-methyl-2-oxo-2H-chromen-3-yl acetate intermediate. Concentrated sulfuric acid (98%) catalyzes the cyclization at reflux temperatures (120–140°C), achieving yields of 65–75%.
Key parameters:
Alternative Methods
Microwave-assisted Pechmann condensation reduces reaction time to 15–20 minutes but requires rigorous temperature control to prevent side reactions.
Introduction of 2-(4-Methoxyphenyl)-2-oxoethoxy Group
The 7-position hydroxy group of the chromen core undergoes Williamson etherification with 2-bromo-4’-methoxyacetophenone.
Williamson Ether Synthesis
-
Reagents : 2-Bromo-4’-methoxyacetophenone, K₂CO₃, acetone
-
Mechanism :
Optimization Studies
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Time | 18 hours | 72% yield |
| Solvent | Acetone | Minimal byproducts |
| Base | K₂CO₃ | Higher efficiency than NaOH |
Prolonged reaction times (>24 hours) lead to hydrolysis of the ester group, reducing yields to <50%.
Esterification and Final Product Isolation
The methyl acetate group at position 3 is introduced via esterification of the carboxylic acid intermediate.
Acid-Catalyzed Esterification
Purification Techniques
-
Column Chromatography :
-
Recrystallization :
-
Solvent: Ethyl acetate/hexane (1:3)
-
Purity: >95% by HPLC
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (hours) |
|---|---|---|---|
| Classic Pechmann | 68 | 92 | 24 |
| Microwave-Assisted | 71 | 89 | 0.3 |
| Williamson Ether | 72 | 95 | 18 |
Microwave-assisted synthesis offers time efficiency but requires specialized equipment. The Williamson method provides higher reproducibility for large-scale production.
Challenges and Mitigation Strategies
-
Ester Hydrolysis :
-
Byproduct Formation :
Industrial Scalability Considerations
Chemical Reactions Analysis
Molecular Profile
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 340.3 g/mol | |
| Functional Groups | Methoxy, ester, carbonyl |
Oxidation Reactions
The methoxy (-OCH) and carbonyl (C=O) groups are primary sites for oxidation:
-
Methoxy Group Oxidation :
Under strong oxidizing agents like KMnO or CrO, the methoxy group on the 4-methoxyphenyl substituent converts to a quinone structure via demethylation and subsequent oxidation. This is critical for generating bioactive quinone derivatives. -
Carbonyl Group Oxidation :
The α,β-unsaturated ketone in the chromenone core undergoes epoxidation with peracids (e.g., mCPBA), forming an epoxide intermediate.
Table 2: Oxidation Conditions and Outcomes
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO/H | Reflux, HO | Quinone derivative | ~60% |
| mCPBA | CHCl, 0°C | Epoxidized chromenone | ~75% |
Hydrolysis Reactions
The ester groups are hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl in ethanol cleaves the methyl ester to yield a carboxylic acid. -
Basic Hydrolysis :
NaOH in aqueous THF converts the ester to a sodium carboxylate, which can be acidified to the free acid.
Table 3: Hydrolysis Parameters
| Condition | Reagent | Temperature | Product |
|---|---|---|---|
| Acidic | 6M HCl, EtOH | 80°C | Carboxylic acid |
| Basic | 2M NaOH, THF/HO | 25°C | Sodium carboxylate |
Substitution Reactions
-
Nucleophilic Aromatic Substitution :
The electron-rich 4-methoxyphenyl ring undergoes nitration (HNO/HSO) or sulfonation (SO/HSO) at the para position relative to the methoxy group. -
Ester Transposition :
The oxyacetate side chain reacts with primary amines (e.g., methylamine) in DMF, replacing the methoxy group with an amide linkage.
Table 4: Substitution Reaction Examples
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Nitration | HNO/HSO | Nitroaryl derivative | Explosives R&D |
| Amine Substitution | CHNH, DMF | Amide-functionalized chromone | Drug delivery systems |
Reduction Reactions
While direct data on reduction is limited for this compound, analogous chromones show:
-
Ketone Reduction :
NaBH or LiAlH reduces the 2-oxo group to a hydroxyl, forming a diol structure.
Stability and Side Reactions
-
Thermal Degradation :
Prolonged heating above 150°C leads to decarboxylation of the acetate group. -
Photochemical Reactivity :
UV exposure induces [2+2] cycloaddition in the chromenone core, forming dimers.
Scientific Research Applications
Anticancer Properties
Research indicates that coumarin derivatives, including methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, exhibit promising anticancer activities. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) cells, with IC50 values indicating potent activity.
For instance, one study reported that related coumarin derivatives demonstrated significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.47 μM to 16.1 μM . This suggests that this compound may possess similar or enhanced anticancer properties.
Antimicrobial Activity
Coumarins are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. The mechanisms underlying these effects often involve the disruption of microbial cell membranes or interference with metabolic pathways.
Agricultural Applications
The potential use of this compound extends to agriculture, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can lead to effective pest management strategies while minimizing harm to non-target species.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of coumarin derivatives, including this compound:
- Synthesis and Characterization : A study outlined the synthesis of various coumarin derivatives through acylation reactions, highlighting their biological evaluations against cancer cell lines .
- Biological Evaluation : Another research article discussed the biological evaluation of new derivatives, demonstrating their potential as anticancer agents with specific focus on their mechanism of action and structure–activity relationships .
- Agricultural Efficacy : Research has also focused on the agricultural applications of related compounds, showcasing their effectiveness in pest control without adversely affecting beneficial insects .
Mechanism of Action
The mechanism of action of methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Coumarin Core
a. EMAC10163b
- Structure : Methyl 2-(7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4,8-dimethyl -2-oxo-2H-chromen-3-yl)acetate.
- Key Difference : Contains 4,8-dimethyl groups on the coumarin core vs. the target compound’s 4-methyl .
b. EMAC10163g
- Structure : Methyl 2-(7-(2-([1,10-biphenyl]-4-yl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate.
- Key Difference : Biphenyl group replaces the 4-methoxyphenyl in the oxoethoxy chain.
- Impact : The bulky biphenyl group may improve binding to hydrophobic enzyme pockets, as seen in tumor-associated carbonic anhydrase inhibition studies .
c. Compound 4a
- Structure : 7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one.
- Key Difference : 4-chlorophenyl instead of 4-methoxyphenyl in the oxoethoxy chain.
- Impact : The electron-withdrawing Cl group may enhance stability and enzyme affinity compared to the electron-donating methoxy group .
Functional Group Modifications in the Side Chain
a. EMAC10163h
- Structure : Methyl 2-(7-(2-(2,4-difluorophenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate.
- Key Difference : 2,4-Difluorophenyl substituent.
- Impact : Fluorine atoms improve metabolic stability and may increase selectivity for specific enzyme isoforms .
b. Dinitroazetidine-Coumarin Hybrid (Compound 3)
- Structure : 4-((7-(2-(2-(3,3-Dinitroazetidin-1-yl)-2-oxoethoxy)ethoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile.
- Key Difference: Incorporates a 3,3-dinitroazetidine group as a nitric oxide (NO) donor.
- Impact: Dual functionality (enzyme inhibition + NO release) enhances anti-cancer activity, as demonstrated in intrahepatic cholangiocarcinoma models .
Biological Activity
Methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory responses. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.41 g/mol. The compound features a coumarin backbone, which is known for its wide range of biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 394.41 g/mol |
| Molecular Formula | C22H22O7 |
| LogP | 3.955 |
| Polar Surface Area | 69.844 Ų |
| Hydrogen Bond Acceptors | 10 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. One study demonstrated that this compound exhibits significant inhibitory effects on Myeloid Cell Leukemia-1 (Mcl-1), a protein that plays a crucial role in cancer cell survival.
Case Study: Mcl-1 Inhibition
A study evaluated various coumarin derivatives for their Mcl-1 inhibitory activity. This compound showed promising results with an IC50 value indicating its potential as a therapeutic agent against cancers resistant to conventional treatments .
Anti-inflammatory Effects
Coumarins are also recognized for their anti-inflammatory properties. Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| Methyl {7-[2-(4-methoxyphenyl)...} | 15.9 |
| Curcumin | 10.5 |
| Aspirin | 20.0 |
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly. Modifications at specific positions on the coumarin ring can enhance or diminish its efficacy.
Key Findings from SAR Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl {7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate?
- Methodology : The compound is synthesized via multi-step reactions involving:
- Coumarin core formation : Condensation of 7-hydroxy-4-methylcoumarin derivatives with acetylating agents (e.g., ethyl bromoacetate) to introduce the acetoxy group .
- Etherification : Reaction with 4-methoxyphenacyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to install the 2-(4-methoxyphenyl)-2-oxoethoxy side chain .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol or ethanol) to isolate the final product .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using Mo/Kα radiation. The SHELX suite (SHELXL/SHELXS) is employed for structure solution and refinement .
- Critical parameters :
- Data-to-parameter ratio : >10:1 to ensure reliable refinement .
- R-factor : Typically <0.05 for high-resolution data .
- Torsion angles : Validation of the 2-oxoethoxy side chain conformation using PLATON .
Advanced Research Questions
Q. How do substituent effects (e.g., 4-methoxy vs. 4-fluoro) on the phenacyl group influence bioactivity?
- Experimental design :
- Comparative synthesis : Prepare analogs with substituents like -F, -Cl, or -NO₂ at the 4-position of the phenyl ring .
- Bioactivity assays : Test against bacterial strains (e.g., S. aureus, E. coli) to compare MIC values .
Q. What challenges arise in spectroscopic characterization of this compound, and how are they resolved?
- Challenges :
- Signal overlap : Aromatic protons in the coumarin and phenacyl moieties (δ 6.5–8.0 ppm) may obscure integration .
- Dynamic effects : Rotameric equilibria in the 2-oxoethoxy side chain can broaden NMR signals .
- Resolution :
- Variable-temperature NMR : Conducted at 298–323 K to simplify splitting patterns .
- 2D-COSY/HSQC : Assign overlapping protons and carbons unambiguously .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
